Home > Products > Screening Compounds P139282 > Dehydro Aripiprazole Hydrochloride
Dehydro Aripiprazole Hydrochloride - 1008531-60-9

Dehydro Aripiprazole Hydrochloride

Catalog Number: EVT-363210
CAS Number: 1008531-60-9
Molecular Formula: C23H26Cl3N3O2
Molecular Weight: 482.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aripiprazole is a novel antipsychotic medication that has gained attention due to its unique pharmacological profile. Unlike traditional antipsychotics, aripiprazole functions as a partial agonist at dopamine D2 receptors, which may contribute to its efficacy in treating both positive and negative symptoms of schizophrenia without causing significant side effects commonly associated with other antipsychotic drugs12.

Applications in Various Fields

Schizophrenia Treatment

Aripiprazole's unique mechanism of action makes it a valuable option for the treatment of schizophrenia. Its ability to act as a partial agonist at D2 receptors allows it to effectively mitigate both positive and negative symptoms of the disorder. The low intrinsic activity of aripiprazole at these receptors is key to its clinical efficacy and favorable side effect profile1.

Obsessive-Compulsive Disorder (OCD)

Beyond schizophrenia, aripiprazole has shown potential in treating obsessive-compulsive disorder (OCD). In a study examining the effects of aripiprazole on marble-burying behavior in mice, a model for OCD, the drug inhibited this behavior without affecting locomotor activity. This suggests that aripiprazole may exert therapeutic effects in OCD through 5-HT1A receptor-independent mechanisms, differentiating it from other atypical antipsychotics that can impair motor coordination at effective doses3.

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic drug used to treat schizophrenia, bipolar disorder, and other mental health conditions. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors []. Aripiprazole is metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, to form dehydro-aripiprazole, its primary active metabolite [, ].

Relevance: Aripiprazole is the parent compound of Dehydro Aripiprazole Hydrochloride. Dehydro Aripiprazole Hydrochloride is formed through the metabolic dehydrogenation of aripiprazole in the body [, ]. The two compounds share a nearly identical structure, with dehydro-aripiprazole possessing a double bond in the carbostyril ring system not present in aripiprazole [].

Brexpiprazole

Compound Description: Brexpiprazole is another atypical antipsychotic medication, similar in structure and activity to aripiprazole. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors []. It is prescribed for treating schizophrenia and as an adjunctive treatment for major depressive disorder.

Relevance: Brexpiprazole is structurally related to Dehydro Aripiprazole Hydrochloride due to the shared quinolinone core and the presence of a dichlorophenylpiperazine moiety. Both compounds belong to the phenylpiperazine class of atypical antipsychotics, characterized by their unique receptor binding profiles and pharmacological effects compared to earlier typical antipsychotics [].

Hydroxyzine

Relevance: Although not directly used in the treatment of schizophrenia, Hydroxyzine is considered structurally related to Dehydro Aripiprazole Hydrochloride because both compounds contain a piperazine ring system within their chemical structures []. This shared structural motif contributes to their binding affinities and pharmacological activities, despite targeting different receptor systems.

Source and Classification

Dehydro Aripiprazole Hydrochloride is classified as a psychoactive compound, specifically an antipsychotic agent. It is derived from Aripiprazole, which has the chemical formula C23H27Cl2N3O2C_{23}H_{27}Cl_{2}N_{3}O_{2} and a molecular weight of 448.39 g/mol. The compound is recognized for its role as an active metabolite of Aripiprazole, contributing to its therapeutic effects in treating mental health disorders .

Synthesis Analysis

The synthesis of Dehydro Aripiprazole Hydrochloride involves the dehydrogenation of Aripiprazole. Various synthetic routes have been explored, with one common method being the use of oxidative conditions that facilitate the removal of hydrogen atoms from the Aripiprazole molecule.

Key Parameters in Synthesis

  • Reaction Conditions: Typically carried out under controlled temperatures and pressures to optimize yield and purity.
  • Yield: High yields are reported; for instance, methods achieving yields above 99% have been documented .
  • Reagents: Common reagents include oxidizing agents that facilitate the dehydrogenation process.
Molecular Structure Analysis

Dehydro Aripiprazole Hydrochloride features a complex molecular structure that can be analyzed through various spectroscopic techniques.

Structural Characteristics

  • Molecular Formula: The molecular formula for Dehydro Aripiprazole Hydrochloride is C23H25ClN3O2C_{23}H_{25}ClN_{3}O_{2}.
  • Molecular Weight: Approximately 448.39 g/mol.
  • Functional Groups: The structure includes multiple functional groups such as amine, ether, and aromatic rings, contributing to its pharmacological activity.

Spectroscopic Data

  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks in the 1H^1H-NMR spectrum provide insights into the hydrogen environment within the molecule.
  • Infrared Spectroscopy: Infrared absorption bands indicate the presence of specific functional groups, aiding in structural confirmation.
Chemical Reactions Analysis

Dehydro Aripiprazole Hydrochloride participates in various chemical reactions that are significant for its application in medicinal chemistry.

Relevant Reactions

  • Dehydrogenation: The primary reaction involved in its synthesis from Aripiprazole.
  • Hydrochlorination: The formation of the hydrochloride salt enhances solubility and stability.
  • Pharmacokinetic Interactions: Dehydro Aripiprazole can undergo metabolic transformations within biological systems, affecting its pharmacokinetics.
Mechanism of Action

The mechanism of action of Dehydro Aripiprazole Hydrochloride is closely related to its parent compound, Aripiprazole.

Pharmacodynamics

  • Dopamine Receptor Modulation: Dehydro Aripiprazole acts as a partial agonist at dopamine D2 receptors, modulating dopaminergic activity in the brain.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT1A and 5-HT2A), contributing to its antipsychotic effects.

Clinical Implications

These mechanisms underlie its efficacy in treating schizophrenia and mood disorders, providing a balanced approach to neurotransmitter modulation without significant extrapyramidal side effects commonly associated with other antipsychotics.

Physical and Chemical Properties Analysis

Dehydro Aripiprazole Hydrochloride exhibits distinct physical and chemical properties that are critical for its application.

Key Properties

  • Solubility: Highly soluble in methanol and other polar solvents, enhancing its bioavailability.
  • Melting Point: Specific melting points can vary based on purity but are typically around 139.7 °C for related compounds .
  • Stability: The hydrochloride form increases stability compared to the free base form.
Applications

Dehydro Aripiprazole Hydrochloride has several applications in both clinical and research settings:

Clinical Applications

  • Antipsychotic Treatment: Used as part of treatment regimens for schizophrenia and bipolar disorder.
  • Research Tool: Serves as a reference compound in pharmacological studies assessing antipsychotic efficacy.

Research Applications

  • Metabolic Studies: Used to investigate metabolic pathways and interactions within biological systems.
  • Analytical Chemistry: Employed in drug testing protocols due to its distinct chemical profile.
Chemical Identity and Structural Characterization of Dehydro Aripiprazole Hydrochloride

Molecular Structure and Stereochemical Analysis

Dehydro Aripiprazole Hydrochloride (systematic name: 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone hydrochloride) is a pharmacologically significant metabolite of the atypical antipsychotic Aripiprazole. Its molecular formula is C₂₃H₂₅Cl₂N₃O₂·HCl, with a molecular weight of 482.83 g/mol. Structurally, it differs from the parent compound through dehydrogenation at positions 3–4 of the 3,4-dihydro-2(1H)-quinolinone moiety, resulting in a planar quinolin-2(1H)-one system. This modification alters electron distribution and conformational flexibility, influencing receptor binding kinetics [6] [7].

Key stereochemical features include:

  • Stereocenters: Unlike Aripiprazole, Dehydro Aripiprazole lacks chiral centers due to the loss of two hydrogen atoms during dehydrogenation, eliminating stereoisomerism concerns.
  • Tautomerism: The quinolinone ring exhibits lactam-lactim tautomerism, with the lactam form predominating in solid-state and physiological conditions.
  • Hydrogen Bonding: The protonated piperazinyl nitrogen facilitates ionic bonding with chloride, while the quinolinone carbonyl (C=O) and N-H groups form intermolecular hydrogen bonds, as confirmed by infrared spectroscopy (characteristic bands: 1678 cm⁻¹ for C=O stretch, 2945 cm⁻¹ for N-H⁺) [6] [8].

Table 1: Molecular Identity of Dehydro Aripiprazole Hydrochloride

PropertyValue
Molecular FormulaC₂₃H₂₆Cl₃N₃O₂ (as monohydrate salt)
Accurate Mass481.1091 Da
SMILES NotationCl.Clc1cccc(N2CCN(CCCCOc3ccc4C=CC(=O)Nc4c3)CC2)c1Cl
InChI KeyInChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H
Hydrogen Bond Donors/Acceptors3 donors / 5 acceptors

Synthetic Pathways and Key Intermediate Derivatives

The synthesis of Dehydro Aripiprazole Hydrochloride originates from Aripiprazole or its precursors via oxidative dehydrogenation. Two primary routes are documented:

  • Direct Dehydrogenation of Aripiprazole:
  • Aripiprazole undergoes catalytic oxidation using agents like chloranil or dichlorodicyanoquinone (DDQ) in aprotic solvents (e.g., toluene).
  • The reaction selectively targets the C3–C4 bond of the dihydroquinolinone ring, yielding Dehydro Aripiprazole free base, which is subsequently converted to the hydrochloride salt via hydrochloric acid treatment [2] [6].
  • Multi-Step Synthesis from 7-Hydroxyquinolin-2(1H)-one:
  • Step 1: Alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane generates 7-(4-bromobutoxy)quinolin-2(1H)-one.
  • Step 2: Nucleophilic substitution with 1-(2,3-dichlorophenyl)piperazine in refluxing acetonitrile, using potassium carbonate as a base.
  • Step 3: Salt formation with hydrogen chloride in isopropanol yields the final product (>95% purity after recrystallization) [2] [4].

Key Derivatives:

  • Deuterated Analog (Dehydro Aripiprazole-d8 Hydrochloride): Synthesized using deuterated 1-(2,3-dichlorophenyl)piperazine-d8. This isotopologue (C₂₃H₁₈D₈Cl₃N₃O₂, MW: 490.88 g/mol) serves as an internal standard in mass spectrometry-based pharmacokinetic studies [3].
  • N-Oxide and Hydroxylated Derivatives: Minor metabolites formed via cytochrome P450-mediated oxidation, identified in stability studies [5] [8].

Table 2: Synthetic Methods for Dehydro Aripiprazole Hydrochloride

MethodReagents/ConditionsYieldKey Intermediate
Direct DehydrogenationDDQ, toluene, 80°C, 12 h82%Aripiprazole free base
Alkylation-Substitution1,4-Dibromobutane, K₂CO₃, acetonitrile76%7-(4-Bromobutoxy)quinolin-2(1H)-one
Salt FormationHCl/IPA, 0–5°C95%Dehydro Aripiprazole free base

Crystallographic Studies and Polymorphic Forms

Dehydro Aripiprazole Hydrochloride exhibits conformational polymorphism, significantly impacting its physicochemical properties. Five anhydrous polymorphs (designated I–V) have been characterized:

  • Form I: Triclinic crystal system (P-1 space group) with two molecules per unit cell. Features a linear butoxy chain conformation and intramolecular C–H···O bonding.
  • Form II: Monoclinic structure (P2₁/c) stabilized by N⁺–H···Cl⁻ and N–H···O=C hydrogen bonds. Exhibits higher thermodynamic stability above 120°C.
  • Form III: Dominant commercial form with a melting point of 139.7°C. Characteristic powder X-ray diffraction (XRPD) peaks at 2θ = 11.0°, 16.6°, 19.3°, 20.3°, and 22.1° [5] [9].

Thermodynamic Relationships:

  • Forms I and II are monotropically related (Form II always more stable).
  • Forms III and IV exhibit enantiotropy, with a transition temperature near 90°C.
  • Hydration forms a monohydrate (up to 2.5% water absorption at 25°C/75% RH), which reverts to Form III upon desiccation [5] [9].

Characterization Techniques:

  • XRPD: Primary tool for polymorph discrimination.
  • Differential Scanning Calorimetry (DSC): Endotherms correlate with desolvation and melt transitions.
  • Single-Crystal Analysis: Confirms hydrogen-bonding motifs (e.g., dimeric pairs via N–H···O=C in Form III) [9].

Impurity Profiling and Stability Under Physicochemical Stressors

Degradation Pathways:Dehydro Aripiprazole Hydrochloride degrades under ICH-prescribed stress conditions:

  • Hydrolytic Degradation: Acidic (0.1M HCl, 70°C) or alkaline (0.1M NaOH, 70°C) conditions cleave the butoxy linker, yielding 7-hydroxyquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.
  • Oxidative Stress (0.3% H₂O₂): Forms N-oxide at the piperazine ring and hydroxylated quinolinone derivatives.
  • Photolysis (UV, 254 nm): Causes dechlorination and quinolinone ring rearrangement [5] [7].

Key Impurities:

  • Desethylene Dehydro Aripiprazole: Butoxy chain shortened to ethoxy (C₂₁H₂₅Cl₂N₃O₂·HCl).
  • Dimer Impurities: Bis-quinolinone adducts from nucleophilic displacement (e.g., 7-[4-[7-(4-Bromobutoxy)quinolin-2-yl]oxybutoxy]-quinolin-2(1H)-one).
  • Process-Related: Residual 1,4-dibromobutane (<0.1%) and dichlorophenylpiperazine isomers [7].

Table 3: Major Degradation Products Under Stress Conditions

Stress ConditionMajor DegradantsChemical Structure AlterationDetection Method
Acidic Hydrolysis1-(2,3-Dichlorophenyl)piperazineCleavage of butoxy linkerHPLC-UV (tʀ=8.2 min)
Thermal (100°C, 72 h)Dechlorinated quinolinoneLoss of Cl, ring contractionLC-MS (m/z 412)
Oxidation (H₂O₂)Piperazine N-oxideN→O at piperazineTLC (Rf=0.33)
PhotolysisChloro-hydroxyquinolinoneCl substitution by OHNMR (δ 7.3 ppm, singlet)

Stabilization Strategies:

  • Excipient Selection: Non-hygroscopic fillers (e.g., microcrystalline cellulose) minimize moisture uptake.
  • Packaging: Aluminum blisters with desiccants maintain relative humidity <30%.
  • Storage: –20°C in amber vials prevents thermal and photolytic degradation [6] [8].

Properties

CAS Number

1008531-60-9

Product Name

Dehydro Aripiprazole Hydrochloride

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride

Molecular Formula

C23H26Cl3N3O2

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H

InChI Key

CUQHINIXYQSLAI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl

Synonyms

7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone Hydrochloride;

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.